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Objective: This document provides a comprehensive guide to utilizing isoursodeoxycholic
acid (iUDCA) in robust in vitro models of cholestasis. It details the scientific rationale behind

model selection, provides step-by-step protocols for inducing and treating cholestatic injury,

and outlines key endpoint analyses to rigorously evaluate the therapeutic potential of iUDCA.

Introduction: The Challenge of Cholestasis and the
Potential of Isoursodeoxycholic Acid
Cholestasis is a pathological condition characterized by a detrimental reduction in bile flow from

the liver, leading to the intrahepatic accumulation of cytotoxic bile acids. This buildup triggers a

cascade of cellular events, including oxidative stress, mitochondrial dysfunction, apoptosis, and

inflammation, culminating in progressive liver injury. For decades, ursodeoxycholic acid

(UDCA), a hydrophilic bile acid, has been the primary therapy for cholestatic liver diseases like

Primary Biliary Cholangitis (PBC).[1] The therapeutic efficacy of UDCA is attributed to its

multifactorial mechanisms of action, which include protecting liver cells (hepatocytes and

cholangiocytes) from the toxicity of hydrophobic bile acids, stimulating hepatobiliary secretion,

and exerting anti-apoptotic and immunomodulatory effects.[2][3][4]
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Isoursodeoxycholic acid (iUDCA), the 3β-epimer of UDCA, has emerged as a compound of

interest with comparable hydrophilicity and cytoprotective properties in vitro.[5] Preclinical

studies indicate that iUDCA functions as a pro-drug, undergoing efficient conversion to UDCA

within the liver. This suggests that its therapeutic benefits are likely mediated through the well-

established protective pathways of UDCA.[5] The development of predictive and physiologically

relevant in vitro models is paramount for elucidating the precise mechanisms of iUDCA and

evaluating its efficacy in mitigating cholestatic injury. This guide provides the technical

framework to conduct such investigations.

Scientific Foundation: Mechanisms of Action and
Rationale for In Vitro Modeling
The therapeutic action of UDCA, and by extension iUDCA, is not based on a single target but

on a network of protective effects that counteract the damage caused by toxic bile acid

accumulation. Understanding these mechanisms is crucial for designing meaningful

experiments.

Key Hepatoprotective Mechanisms:

Cytoprotection and Membrane Stabilization: UDCA integrates into cellular membranes,

protecting them from the detergent-like, lytic effects of hydrophobic bile acids like

chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA).[6][7]

Stimulation of Biliary Secretion (Choleresis): UDCA promotes the secretion of bile acids by

enhancing the expression and insertion of key transport proteins into the hepatocyte's

canalicular membrane, most notably the Bile Salt Export Pump (BSEP, or ABCB11).[1][8][9]

This helps flush out accumulated toxic bile acids.

Anti-Apoptotic Effects: Cholestasis induces hepatocyte apoptosis. UDCA counteracts this by

inhibiting mitochondrial membrane permeability transition, a critical step in the intrinsic

apoptotic pathway.[2][10][11]

Anti-Inflammatory and Immunomodulatory Effects: UDCA can suppress inflammatory

signaling pathways, such as NF-κB, and reduce the expression of pro-inflammatory

cytokines like TNF-α, thereby dampening the inflammatory response that exacerbates liver

injury.[12][13][14]
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Modulation of Nuclear Receptors: UDCA can act as an antagonist to the Farnesoid X

Receptor (FXR), a primary nuclear receptor that regulates bile acid synthesis.[15][16] By

modulating FXR signaling, UDCA can influence the overall bile acid pool composition.[17]

The following diagram illustrates the convergence of these protective pathways.
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Caption: Key hepatoprotective mechanisms of UDCA/iUDCA.
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No single in vitro model can recapitulate the full complexity of human liver pathophysiology.

The choice of model is a critical experimental decision that depends on the specific scientific

question being addressed. Three-dimensional (3D) models are increasingly favored over

traditional 2D cultures because they better mimic the intercellular interactions and architecture

of the liver.[18]
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Caption: Logic for selecting an appropriate in vitro model.
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Model Type
Key Features &
Strengths

Limitations
Primary
Applications for
iUDCA Studies

HepG2 Cells

Human hepatoma

line; easy to culture;

high-throughput

compatible.

Immature phenotype;

low expression of key

transporters (e.g.,

BSEP) and metabolic

enzymes.

Initial cytotoxicity

screening; assessing

general anti-

inflammatory effects.

[12]

HepaRG Cells

Differentiates into

hepatocyte and

biliary-like cells; forms

functional bile

canaliculi; expresses

transporters and

CYPs at levels

comparable to PHH.

[19][20]

Requires a long

differentiation period

(4 weeks).

Modeling drug-

induced cholestasis;

BSEP inhibition

assays; cytoprotection

studies.[21][22]

Sandwich-Cultured

PHH

"Gold Standard"; high

physiological

relevance; forms

functional canalicular

networks.[23]

Limited availability;

high donor-to-donor

variability; rapid

dedifferentiation if not

in sandwich culture.

Validating key

findings; detailed

BSEP transport

kinetics; assessing

metabolism of iUDCA.

[24]

Liver

Spheroids/Organoids

3D architecture

mimics tissue; stable

for long-term culture;

suitable for repeat-

dosing studies.[18][25]

[26] Can be derived

from iPSCs or primary

cells.[27][28]

Can be complex to

generate and analyze;

may have a fibrotic

core if too large.

Studying chronic

cholestatic injury;

modeling fibrosis;

evaluating long-term

efficacy of iUDCA.
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The following protocols provide a validated framework for assessing the effects of iUDCA.

Crucially, for all experiments, a known hepatoprotective agent like UDCA should be run in

parallel as a positive control, and a cholestatic agent alone as a negative control.

Protocol 1: Cytoprotective Effect of iUDCA in a HepaRG
Model of Cholestasis
Rationale: This protocol establishes a cholestatic injury model using the robust and

differentiated HepaRG cell line to quantify the ability of iUDCA to prevent bile acid-induced cell

death.

Materials:

Differentiated HepaRG cells in 96-well plates

William’s E Medium with supplements

Glycochenodeoxycholic acid (GCDCA) or Lithocholic acid (LCA)

Isoursodeoxycholic acid (iUDCA), Ursodeoxycholic acid (UDCA)

LDH Cytotoxicity Assay Kit

Caspase-Glo® 3/7 Assay System

Procedure:

Cell Culture: Culture and differentiate HepaRG cells according to the supplier's

recommendations until mature, polarized hepatocytes with visible bile canaliculi are formed

(typically 4 weeks).[20]

Preparation of Reagents: Prepare stock solutions of GCDCA (e.g., 50 mM in DMSO) and

iUDCA/UDCA (e.g., 100 mM in DMSO).

Treatment:

Aspirate maintenance medium from the cells.
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Add fresh medium containing the desired concentrations of iUDCA or UDCA for a pre-

treatment period (e.g., 2 to 24 hours). Include a "vehicle only" control.

After pre-treatment, add the cholestatic agent (e.g., GCDCA to a final concentration of 50-

200 µM). The optimal concentration should be determined empirically by a dose-response

curve to identify a concentration that causes ~50% cell death (EC50).

Co-incubate for 24 hours at 37°C, 5% CO2.

Endpoint Analysis - Cytotoxicity (LDH Release):

After 24 hours, carefully collect 50 µL of supernatant from each well.

Measure LDH activity in the supernatant according to the manufacturer's protocol.

Add lysis buffer to a set of control wells to determine maximum LDH release.

Calculate % cytotoxicity relative to the maximum LDH release control.

Endpoint Analysis - Apoptosis (Caspase 3/7 Activity):

After collecting supernatant for the LDH assay, add 100 µL of Caspase-Glo® 3/7 reagent

to the remaining cells in each well.

Incubate for 1-2 hours at room temperature, protected from light.

Measure luminescence using a plate reader. Express data as fold-change over the

vehicle-treated control.

Protocol 2: BSEP Inhibition Assay in Sandwich-Cultured
HepaRG Cells
Rationale: Inhibition of the Bile Salt Export Pump (BSEP) is a primary mechanism of drug-

induced cholestasis.[29] This assay measures the ability of iUDCA to interfere with BSEP-

mediated transport using a fluorescent substrate.

Materials:
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Sandwich-cultured HepaRG cells (or PHH) in 96-well plates

Hanks’ Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+

Cholyl-lysyl-fluorescein (CLF) or another fluorescent BSEP substrate

Cyclosporine A (CsA) or Bosentan (Positive control BSEP inhibitors)[21][30]

Isoursodeoxycholic acid (iUDCA)

Cell lysis buffer (e.g., RIPA buffer)

Fluorescence plate reader

Procedure:

Cell Preparation: Use sandwich-cultured HepaRG cells that have formed a robust network of

bile canaliculi.

Pre-incubation:

Wash cells twice with warm HBSS (with Ca2+/Mg2+).

Incubate cells for 10 minutes in warm HBSS containing iUDCA, CsA (e.g., 10 µM), or

vehicle control.

Substrate Incubation:

Add the fluorescent BSEP substrate CLF (e.g., 2 µM final concentration) to the wells and

incubate for an additional 10-30 minutes at 37°C. This time should be within the linear

range of uptake.[30]

Washing: Aspirate the incubation medium and wash the cells rapidly three times with ice-cold

HBSS (with Ca2+/Mg2+) to stop transport and remove extracellular substrate.

Quantification:

Method A (Biliary Excretion Index): This method requires parallel plates.
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Plate 1 (Total Accumulation): Lyse cells with lysis buffer. Measure total fluorescence.

Plate 2 (Cellular Accumulation): Incubate cells for 30 min with Ca2+-free HBSS to

disrupt tight junctions and release substrate from canaliculi. Collect the supernatant,

lyse the remaining cells, and measure fluorescence in the cell lysate.

Calculate the Biliary Excretion Index (BEI) as [(Total - Cellular) / Total] * 100.

Method B (Direct Lysis): Lyse all cells with lysis buffer. Measure the total fluorescence

retained in the cell/canaliculi system. A decrease in fluorescence compared to the vehicle

control indicates BSEP inhibition.

Data Analysis: Calculate the percent inhibition of BSEP activity for each compound relative to

the vehicle control. Determine the IC50 value for potent inhibitors by fitting the data from a

concentration-response curve.

General Experimental Workflow
The following diagram outlines a typical workflow for investigating iUDCA in an in vitro

cholestasis model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Model Preparation
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2. Pre-treatment
(Vehicle, UDCA, iUDCA)

3. Induce Cholestatic Injury
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(24 hours)

5. Endpoint Assays

Cytotoxicity
(LDH Assay)
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(Caspase 3/7 Assay)

BSEP Function
(CLF Assay)

Inflammation
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& Interpretation
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Caption: General experimental workflow for assessing iUDCA.

Data Interpretation and Expected Outcomes
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Data should be analyzed to compare the effects of the cholestatic agent alone versus its

combination with different concentrations of iUDCA and the UDCA control.

Endpoint
Cholestatic Agent
Alone (e.g.,
GCDCA)

+ iUDCA / UDCA
Treatment

Interpretation

LDH Release (%) High (e.g., 50-70%)
Dose-dependent

decrease

iUDCA demonstrates

cytoprotective effects

against necrotic cell

death.

Caspase 3/7 Activity

(Fold Change)
High (e.g., >3-fold)

Dose-dependent

decrease

iUDCA exhibits anti-

apoptotic properties.

BSEP Transport (%)
Low (if agent is an

inhibitor)

No significant change

or slight restoration

iUDCA itself is not a

potent BSEP inhibitor.

It may restore function

by improving cell

health.

TNF-α/IL-6 Release

(pg/mL)
High

Dose-dependent

decrease

iUDCA has anti-

inflammatory effects.

Self-Validation and Trustworthiness: Each protocol incorporates critical controls to ensure data

integrity. The use of a well-characterized BSEP inhibitor (Cyclosporine A) validates the

transporter assay, while the inclusion of a toxic bile acid alone establishes the baseline injury

for cytoprotection studies. Comparing iUDCA directly against the clinical standard, UDCA,

provides an immediate benchmark for its relative potency and efficacy.

Conclusion
The protocols and models described in this guide provide a robust framework for the preclinical

evaluation of isoursodeoxycholic acid in the context of cholestasis. By employing

physiologically relevant cell models like HepaRG and sandwich-cultured primary hepatocytes,

researchers can move beyond simple cytotoxicity screening to probe specific mechanisms of

action, including the modulation of bile acid transport, inhibition of apoptosis, and suppression

of inflammatory pathways. Rigorous application of these methods will generate the high-quality,
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mechanistic data needed to advance the development of iUDCA as a potential therapy for

cholestatic liver diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. Ursodeoxycholic acid in cholestatic liver disease: Mechanisms of action and therapeutic
use revisited | Scilit [scilit.com]

2. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications
- PubMed [pubmed.ncbi.nlm.nih.gov]

3. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver
disease - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of
randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

5. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in
bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Bile salt-induced cytotoxicity and ursodeoxycholate cytoprotection: in-vitro study in
perifused rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Effect of Ursodeoxycholic Acid on the Expression of the Hepatocellular Bile Acid
Transporters (Ntcp and bsep) in Rats With Estrogen-Induced Cholestasis - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity -
PMC [pmc.ncbi.nlm.nih.gov]

13. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated
inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b122633?utm_src=pdf-custom-synthesis
https://www.scilit.com/publications/5707f7525e71ab1a3644b25297b36c2c
https://www.scilit.com/publications/5707f7525e71ab1a3644b25297b36c2c
https://pubmed.ncbi.nlm.nih.gov/21854363/
https://pubmed.ncbi.nlm.nih.gov/21854363/
https://pubmed.ncbi.nlm.nih.gov/15062194/
https://pubmed.ncbi.nlm.nih.gov/15062194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7373700/
https://pubmed.ncbi.nlm.nih.gov/11287121/
https://pubmed.ncbi.nlm.nih.gov/11287121/
https://pubmed.ncbi.nlm.nih.gov/9262981/
https://pubmed.ncbi.nlm.nih.gov/9262981/
https://pubmed.ncbi.nlm.nih.gov/2401454/
https://pubmed.ncbi.nlm.nih.gov/2401454/
https://pubmed.ncbi.nlm.nih.gov/16741551/
https://pubmed.ncbi.nlm.nih.gov/16741551/
https://pubmed.ncbi.nlm.nih.gov/12187295/
https://pubmed.ncbi.nlm.nih.gov/12187295/
https://pubmed.ncbi.nlm.nih.gov/12187295/
https://www.researchgate.net/publication/7040538_Drug_insight_Mechanisms_and_sites_of_action_of_Ursodeoxycholic_acid_in_cholestasis
https://pubmed.ncbi.nlm.nih.gov/19417220/
https://pubmed.ncbi.nlm.nih.gov/19417220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5493427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5493427/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver
Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]

15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and
lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

16. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and
lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor
and NF-κB Signaling [mdpi.com]

18. Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and
Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Setup and Use of HepaRG Cells in Cholestasis Research - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. SaferWorldbyDesign [saferworldbydesign.com]

21. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis -
PubMed [pubmed.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist -
PMC [pmc.ncbi.nlm.nih.gov]

24. Hepatocyte-based in vitro model for drug-induced cholestasis | RE-Place [re-place.be]

25. Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and
Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

26. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis |
Springer Nature Experiments [experiments.springernature.com]

27. A decade of liver organoids: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]

28. biorxiv.org [biorxiv.org]

29. bioivt.com [bioivt.com]

30. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes & Protocols: Isoursodeoxycholic Acid
in Advanced In Vitro Models of Cholestasis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122633#in-vitro-models-of-cholestasis-using-
isoursodeoxycholic-acid]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.788558/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.788558/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4451470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4451470/
https://pubmed.ncbi.nlm.nih.gov/25617503/
https://pubmed.ncbi.nlm.nih.gov/25617503/
https://www.mdpi.com/2227-9059/12/6/1236
https://www.mdpi.com/2227-9059/12/6/1236
https://pubmed.ncbi.nlm.nih.gov/33222247/
https://pubmed.ncbi.nlm.nih.gov/33222247/
https://pubmed.ncbi.nlm.nih.gov/31016662/
https://pubmed.ncbi.nlm.nih.gov/31016662/
https://saferworldbydesign.com/webinars/17/prediction-cholestatic-potential-drugs-and-investigation-mechanisms-underlying-cholestasis-using-heparg-cells/
https://pubmed.ncbi.nlm.nih.gov/31016663/
https://pubmed.ncbi.nlm.nih.gov/31016663/
https://www.researchgate.net/publication/332579329_Setup_and_Use_of_HepaRG_Cells_in_Cholestasis_Research
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084771/
https://www.re-place.be/method/hepatocyte-based-vitro-model-drug-induced-cholestasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8529583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8529583/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9420-5_20
https://experiments.springernature.com/articles/10.1007/978-1-4939-9420-5_20
https://pmc.ncbi.nlm.nih.gov/articles/PMC10366802/
https://www.biorxiv.org/content/10.1101/2021.06.29.450347v1.full-text
https://bioivt.com/bsep-transporter-assay
https://www.researchgate.net/figure/Typical-in-vitro-BSEP-inhibition-assay-conditions_tbl1_327207144
https://www.benchchem.com/product/b122633#in-vitro-models-of-cholestasis-using-isoursodeoxycholic-acid
https://www.benchchem.com/product/b122633#in-vitro-models-of-cholestasis-using-isoursodeoxycholic-acid
https://www.benchchem.com/product/b122633#in-vitro-models-of-cholestasis-using-isoursodeoxycholic-acid
https://www.benchchem.com/product/b122633#in-vitro-models-of-cholestasis-using-isoursodeoxycholic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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